(E)-3-[(2S,3R)-3-(hydroxymethyl)-7-methoxy-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aegineoside involves several steps, including the extraction from natural sources and subsequent purification. The exact synthetic routes and reaction conditions are not widely documented, but it typically involves organic solvent extraction and chromatographic techniques to isolate the compound in its pure form .
Industrial Production Methods: the extraction from natural sources such as Nauclea officinalis remains the primary method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions: Aegineoside can undergo various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to introduce different functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Aegineoside has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of natural products.
Biology: Aegineoside is investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.
Mechanism of Action
The mechanism of action of Aegineoside involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of various biochemical pathways, including those involved in inflammation and microbial growth. Further research is needed to fully elucidate its molecular targets and mechanisms.
Comparison with Similar Compounds
Aegineoside can be compared with other similar natural products, such as:
Siderophores: Known for their high iron-binding capacity and applications in medicine and agriculture.
Indole Derivatives: These compounds have diverse biological and clinical applications, including as plant hormones and pharmaceuticals.
Uniqueness: Its ability to undergo multiple chemical reactions and its potential biological activities make it a valuable compound for research .
Properties
Molecular Formula |
C26H30O12 |
---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
(E)-3-[(2S,3R)-3-(hydroxymethyl)-7-methoxy-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C26H30O12/c1-34-17-9-13(4-5-16(17)36-26-23(33)22(32)21(31)19(11-28)37-26)24-15(10-27)14-7-12(3-6-20(29)30)8-18(35-2)25(14)38-24/h3-9,15,19,21-24,26-28,31-33H,10-11H2,1-2H3,(H,29,30)/b6-3+/t15-,19+,21+,22-,23+,24+,26+/m0/s1 |
InChI Key |
QQYGUIBEIDPARU-IULPKSLNSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)C=CC(=O)O |
Origin of Product |
United States |
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